N-(3-Pyrene)maleimide

Catalog No.
S594627
CAS No.
42189-56-0
M.F
C20H11NO2
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Pyrene)maleimide

CAS Number

42189-56-0

Product Name

N-(3-Pyrene)maleimide

IUPAC Name

1-pyren-4-ylpyrrole-2,5-dione

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C20H11NO2/c22-17-9-10-18(23)21(17)16-11-14-5-1-3-12-7-8-13-4-2-6-15(16)20(13)19(12)14/h1-11H

InChI Key

NPTUGEKDRBZJRE-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(1-pyrene)maleimide, N-(1-pyrenyl)maleimide, N-(3-pyrene)maleimide, N-pyrene-maleimide, N-pyrenemaleimide

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N5C(=O)C=CC5=O

The exact mass of the compound N-(1-Pyrenyl)maleimide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-Pyrene)maleimide (CAS 42189-56-0), also widely known as N-(1-Pyrenyl)maleimide, is a highly specific, thiol-reactive fluorescent probe and building block [1]. Structurally, it combines a reactive maleimide group, which undergoes rapid Michael addition with sulfhydryls, and a bulky pyrene fluorophore that emits strongly in the blue region. In procurement and material selection, it is primarily valued for its ultra-high sensitivity in HPLC derivatization of biothiols, its exceptional post-reaction adduct stability, and its unique ability to form excited-state dimers (excimers) for spatial proximity assays . Unlike simple aliphatic maleimides, the rigid pyrene core also imparts significant thermal stability when incorporated into copolymer architectures.

Substituting N-(3-Pyrene)maleimide with generic alternatives like N-ethylmaleimide (NEM) or standard fluorophores like monobromobimane compromises both analytical sensitivity and functional capability [1]. NEM is non-fluorescent and serves only as a blocking agent, offering no utility for downstream optical detection. While other fluorescent maleimides or bimane derivatives can tag thiols, they typically lack the pyrene moiety's unique photophysical properties—specifically, the capacity for intramolecular excimer formation [2]. Furthermore, standard fluorescent adducts often suffer from rapid degradation in aqueous solutions, whereas the robust pyrene-thiol adducts maintain long-term stability, a critical requirement for reproducible, high-throughput batch processing in clinical and industrial laboratories.

Trace-Level Biothiol Detection Sensitivity via HPLC

In HPLC-based quantification of biological thiols, N-(3-Pyrene)maleimide achieves a remarkably low detection limit. When compared to the standard monobromobimane (mBBr) method or the Tietze assay, NPM provides enhanced sensitivity and absolute selectivity by exclusively reacting with sulfhydryl groups, thereby eliminating background interference from amine-containing compounds [1].

Evidence DimensionLower detection limit for glutathione
Target Compound Data~50 fmol
Comparator Or BaselineMonobromobimane (mBBr) / Tietze assay
Quantified DifferenceProvides superior trace-level sensitivity and absolute amine-exclusion compared to standard baselines.
ConditionsReverse-phase HPLC of mammalian cell homogenates

Procurement of this specific compound is essential for analytical workflows requiring ultra-sensitive, interference-free quantification of biothiols in complex matrices.

Extended Post-Derivatization Adduct Stability for High-Throughput Workflows

The stability of the fluorescent adduct is a critical processability metric for batch processing. NPM-derivatized thiols maintain structural and fluorescent integrity for up to 2 months when stored at 4 °C [1]. In contrast, many conventional fluorescent thiol adducts degrade rapidly, mandating immediate downstream analysis and limiting batch size.

Evidence DimensionDerivatized sample shelf-life
Target Compound DataStable for 2 months at 4 °C
Comparator Or BaselineConventional fluorescent thiol probes (rapid degradation)
Quantified DifferenceEnables multi-week storage of derivatized samples without signal loss.
ConditionsAqueous biological sample extracts stored at 4 °C

Allows laboratories to decouple derivatization from HPLC analysis, enabling large-scale batch processing and improving workflow reproducibility.

Intramolecular Excimer Fluorescence for Spatial Proximity Sensing

Unlike standard fluorophores that emit only monomeric fluorescence, N-(3-Pyrene)maleimide acts as a dual-emission proximity probe. When two pyrene residues are in close spatial proximity, they form an excited-state dimer (excimer) that emits at a significantly longer wavelength (~480 nm) than the lone fluorophore [1]. Standard probes like fluorescein maleimide lack this excimer-forming capability entirely.

Evidence DimensionEmission profile based on spatial proximity
Target Compound DataForms excimers with distinct long-wavelength emission
Comparator Or BaselineFluorescein maleimide (monomeric emission only)
Quantified DifferenceProvides a unique ratiometric signal (monomer vs. excimer) dependent on distance.
ConditionsProtein conformational studies and polymer cross-linking analysis

Critical for researchers procuring a probe to map protein conformational changes, complex assembly, or polymer chain proximity.

Ultra-Sensitive HPLC Biothiol Profiling

Directly leveraging its ~50 fmol detection limit and 2-month adduct stability, N-(3-Pyrene)maleimide is the optimal reagent for high-throughput clinical or metabolic studies quantifying trace levels of glutathione, cysteine, and homocysteine in blood or tissue homogenates where amine interference must be strictly avoided [1].

Protein Conformational Mapping via Excimer Fluorescence

Utilizing its unique excimer-forming capabilities, this compound is deployed in structural biology to monitor the spatial distance between cysteine residues during protein folding, allosteric shifts, or complex assembly, providing a ratiometric readout unavailable with standard single-emission probes [2].

Synthesis of Thermally Stable Fluorescent Copolymers

Beyond analytical derivatization, the rigid pyrene core and reactive maleimide group make it an excellent monomeric precursor for synthesizing maleimide/isobutene alternating copolymers. It imparts both robust fluorescence and enhanced thermal stability to the resulting polymer matrix, suitable for advanced materials engineering .

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

297.078978594 Da

Monoisotopic Mass

297.078978594 Da

Heavy Atom Count

23

UNII

9SZY1M545Z

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Dates

Last modified: 09-14-2023

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